4,4'-ジメトキシスチルベン

概要

説明

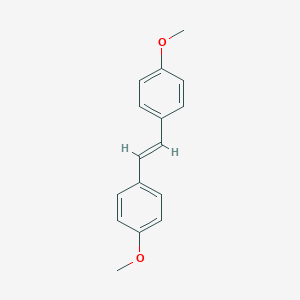

4,4'-Dimethoxystilbene (4,4'-DMS) is a synthetic organic compound belonging to the stilbene family. It is an aromatic compound, with a molecular weight of 268.37 g/mol, and a chemical formula of C16H14O2. It is a white crystalline solid that can be used in a variety of applications, including scientific research. In particular, 4,4'-DMS has been studied for its potential applications in the fields of biochemistry and physiology.

科学的研究の応用

液体溶液における光異性化

4,4'-ジメトキシスチルベン: は、液体溶液における光異性化特性について研究されてきました 。このプロセスは、光と分子の相互作用を理解する上で重要であり、光活性材料の開発に不可欠です。

酸化と電荷移動錯体

初期の酸化段階では、4,4'-ジメトキシスチルベンは単電子陽極酸化によって二量体を形成し、電荷移動錯体に結合するとシス/トランス異性化を起こします 。この特性は、有機電子材料の研究において貴重です。

医療用途

4,4'-ジメトキシスチルベンは、神経学研究用化学物質や分析基準として使用されており、特にストレスや不安の研究における医療研究への潜在的な用途を示唆しています 。 また、リーシュマニア症やトリパノソーマ症などの病気に対する活性を持つことから、抗寄生虫薬分子源としても有望です .

材料科学

この化合物の分子構造と特性は、材料科学データベースに記録されており、材料の特性評価や合成における使用を示唆しています .

分析化学

4,4'-ジメトキシスチルベンは、分析化学における参照物質として機能し、神経学関連物質の正確で信頼性の高いデータ分析に役立ちます .

有機合成

この化合物は、選択的エストロゲン受容体モジュレーター(SERMs)やその他の医薬品の合成における中間体であり、有機合成における役割を示しています .

製薬研究

製薬研究では、4,4'-ジメトキシスチルベンは、特に健康上の利点で知られるレスベラトロールとの構造的類似性から、新しい薬剤の開発における可能性が探られています .

バイオテクノロジー

バイオテクノロジーの用途には、O-メチル化フェニルプロパノイドの生成が含まれ、ここで4,4'-ジメトキシスチルベン誘導体は、生物活性の強化を示しています 。これは、医薬品やニュートラシューティカルの開発にとって重要です。

Safety and Hazards

4,4’-Dimethoxystilbene is classified as causing serious eye damage and is toxic to aquatic life with long-lasting effects . It is advised to wear protective clothing and eye protection when handling this chemical . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .

作用機序

Target of Action

It is known that stilbene derivatives, such as 4,4’-dimethoxystilbene, often interact with various cellular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

Stilbenes, in general, are known to interact with their targets in a variety of ways, including direct binding, modulation of enzymatic activity, or alteration of signaling pathways .

Biochemical Pathways

It is known that stilbenes can influence a variety of biochemical pathways, often related to cell growth, apoptosis, and inflammation .

Pharmacokinetics

A study on a similar compound, 3,4,5,40-tetramethoxystilbene (dmu 212), showed that it had more extensive distribution and faster clearance compared to resveratrol . The oral bioavailability of DMU 212 was found to be poor . These findings may provide some insight into the pharmacokinetics of 4,4’-Dimethoxystilbene, but direct studies on this compound are needed for accurate information.

Result of Action

Stilbenes are generally known to have anti-inflammatory, antioxidant, and anticancer effects .

Action Environment

Factors such as temperature, light, and the presence of other compounds can often influence the stability and activity of chemical compounds .

生化学分析

Biochemical Properties

4,4’-Dimethoxystilbene interacts with various enzymes, proteins, and other biomoleculesIt is known that methoxylated stilbenes, such as 4,4’-Dimethoxystilbene, generally exhibit enhanced bioactivity compared to their unmethylated counterparts .

Cellular Effects

Some studies suggest that methoxylated stilbenes, including 4,4’-Dimethoxystilbene, can have detrimental effects on adult survival in certain organisms

Molecular Mechanism

It is known that stilbenes can form dimers as a result of one-electron anodic oxidation and undergo cis/trans-isomerization when bound in a charge-transfer complex

Temporal Effects in Laboratory Settings

It is known that 4,4’-Dimethoxystilbene forms a dimer as a result of one-electron anodic oxidation and undergoes cis/trans-isomerization . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Metabolic Pathways

4,4’-Dimethoxystilbene is involved in the phenylpropanoid pathway, a metabolic pathway that produces a variety of secondary metabolites in plants

特性

IUPAC Name |

1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWFCZIEFIQKRV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337089 | |

| Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15638-14-9, 4705-34-4 | |

| Record name | Photoanethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015638149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bianisal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,p'-dimethoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOTOANETHOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AME9HMB99F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

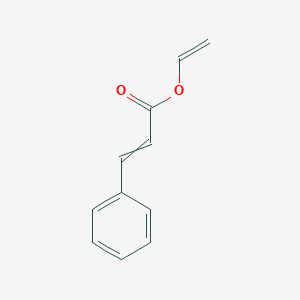

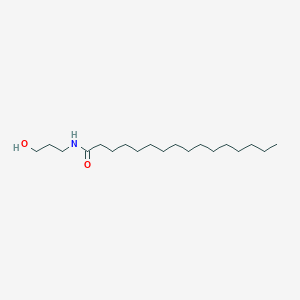

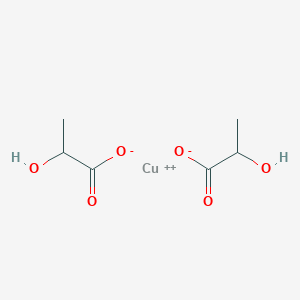

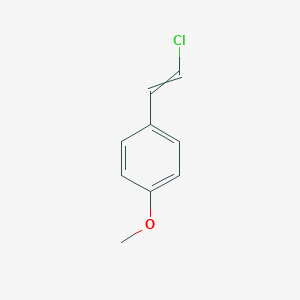

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

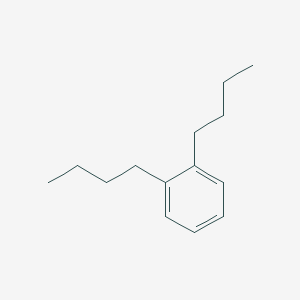

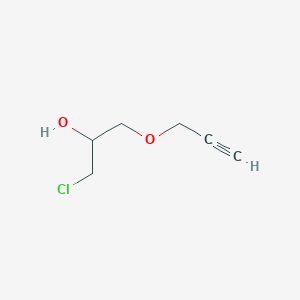

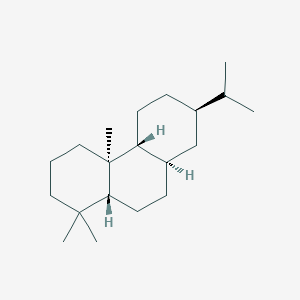

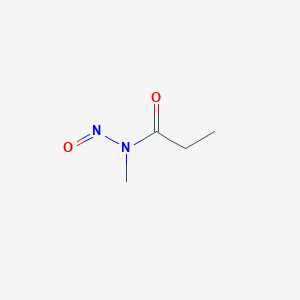

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)